[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride
Overview
Description
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride, also known as DMPEA-HCl, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of amphetamine and belongs to the class of phenethylamines. DMPEA-HCl has been found to exhibit various biochemical and physiological effects, making it a potential candidate for research in different fields such as pharmacology, neuroscience, and biochemistry.
Mechanism of Action
The mechanism of action of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride is not fully understood. However, it is believed to act as a substrate for the vesicular monoamine transporter, leading to the release of dopamine and serotonin. This mechanism of action is similar to that of amphetamines.
Biochemical and Physiological Effects:
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased locomotor activity and mood enhancement. It has also been found to exhibit anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride in lab experiments is its ability to selectively release dopamine and serotonin, making it a potential candidate for the development of drugs with fewer side effects. However, one of the limitations of using [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride is its potential for abuse, similar to that of amphetamines.
Future Directions
There are several future directions for research on [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride. One area of research is the development of novel drugs for the treatment of depression and anxiety. Another area of research is the study of the long-term effects of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride on the brain and behavior. Additionally, the potential for abuse of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride needs to be further studied to ensure the safe use of this compound in research.
In conclusion, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. Its potential for use in the development of novel drugs for the treatment of various disorders such as depression and anxiety makes it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential for abuse.
Scientific Research Applications
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has been extensively studied for its potential use in various scientific research applications. One of the most significant areas of research is in the field of pharmacology. [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has been found to exhibit various pharmacological properties such as dopamine and serotonin releasing activity, making it a potential candidate for the development of novel drugs for the treatment of various disorders such as depression and anxiety.
properties
IUPAC Name |
(E)-4-(2,3-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-15-10-5-6-11-16-14-9-7-8-12(2)13(14)3;/h5-9,15H,4,10-11H2,1-3H3;1H/b6-5+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEHYJCNGXHKHV-IPZCTEOASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=CCOC1=CC=CC(=C1C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC/C=C/COC1=CC=CC(=C1C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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